molecular formula C20H20N2O3S B3970606 N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide

Cat. No. B3970606
M. Wt: 368.5 g/mol
InChI Key: GVOZCQPGLBZZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research.

Mechanism of Action

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide inhibits proteases by binding to their active site and blocking their activity. This mechanism of action has been demonstrated in studies using various proteases, including thrombin, trypsin, and chymotrypsin.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the protease it is targeting. For example, this compound has been shown to inhibit thrombin-mediated platelet aggregation, which could have implications for the treatment of thrombotic disorders. This compound has also been shown to inhibit the activity of proteases involved in tumor growth and metastasis, suggesting potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide in lab experiments is its selectivity for certain proteases, which allows researchers to study their functions in a more targeted manner. However, this compound can also have off-target effects, and its use should be carefully controlled to avoid unintended consequences.

Future Directions

There are several potential future directions for research involving N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide. One area of interest is the development of this compound-based inhibitors for specific proteases involved in disease processes. Another potential direction is the use of this compound as a tool for studying protease activity in vivo, which could provide insights into their roles in various biological processes. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more widely available for research purposes.
In conclusion, this compound is a promising compound with potential applications in biomedical research. Its selective inhibition of certain proteases makes it a useful tool for studying their functions, and its range of biochemical and physiological effects suggest potential applications in various disease processes. Further research is needed to fully explore the potential of this compound and its derivatives in biomedical research.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~1~-2-naphthyl-N~2~-phenylalaninamide has been shown to have potential applications in biomedical research, particularly in the study of proteases. Proteases are enzymes that play a crucial role in various biological processes, including cell signaling, protein degradation, and blood clotting. This compound has been shown to selectively inhibit certain proteases, making it a useful tool for studying their functions.

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15(22(26(2,24)25)19-10-4-3-5-11-19)20(23)21-18-13-12-16-8-6-7-9-17(16)14-18/h3-15H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZCQPGLBZZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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